5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine
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Overview
Description
5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a pyridine ring substituted with a morpholine ring that has two methyl groups at the 3-position. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable amine under acidic conditions.
Substitution on the Pyridine Ring: The morpholine ring is then introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 2-chloropyridine with the synthesized morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-(3,3-dimethylmorpholin-4-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine
- 5-(3,3-dimethylmorpholin-4-yl)pyrimidin-2-amine
- 5-(3,3-dimethylmorpholin-4-yl)quinolin-2-amine
Uniqueness
5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylmorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in the design and development of new materials and pharmaceuticals .
Properties
CAS No. |
1250289-12-3 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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